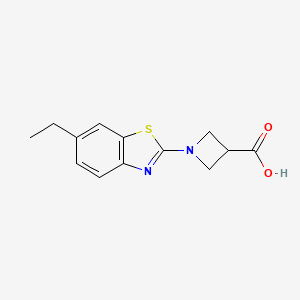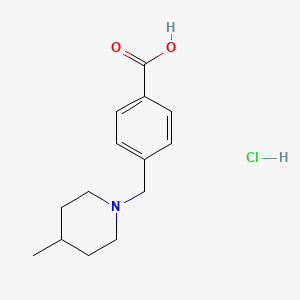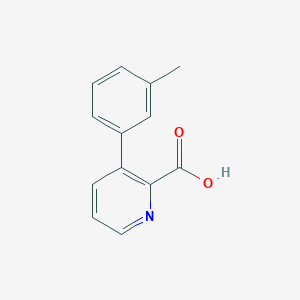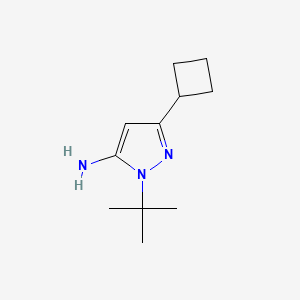![molecular formula C7H8BFO3 B1439896 [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid CAS No. 1331945-14-2](/img/structure/B1439896.png)
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Overview
Description
“[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C7H8O3F1B1 . It is a unique chemical compound used in various chemical reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a fluorine atom, a hydroxymethyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability may vary and are often provided by the manufacturer .Scientific Research Applications
Fluorescence Quenching Studies : Boronic acid derivatives, including fluoro-substituted phenyl boronic acids, have been explored for their fluorescence quenching properties. For example, the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols shows a negative deviation in the Stern–Volmer plots, indicating the existence of different conformers in the ground state (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Optical Modulation in Nanotubes : Phenyl boronic acids, including fluoro-substituted derivatives, are used to modify single-walled carbon nanotubes (SWNTs) for saccharide recognition. These modifications affect the photoluminescence quantum yield of SWNTs, linking molecular structure to optical properties (Mu et al., 2012).
Sugar Binding Interactions : Studies have investigated the binding interaction of fluoro-substituted phenyl boronic acids with sugars, revealing insights into the role of structural changes in sugars on binding affinity. For instance, 2-methoxy-5-fluoro phenyl boronic acid exhibits different binding constants with various sugars, highlighting the influence of sugar structure on the binding process (Bhavya et al., 2016).
Lewis Acidity and Applications in Organic Synthesis : Fluoro-substituted boronic acids, due to their electron-withdrawing character, show unique properties like enhanced Lewis acidity. This feature is pivotal in applications ranging from organic synthesis to analytical chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Structure-Reactivity Relationships in Complexation : The study of various boronic acids, including fluoro-substituted derivatives, has led to a better understanding of structure-reactivity relationships in complexation with biologically relevant diols. This knowledge aids in selecting appropriate organoboron compounds for sensing, delivery, and materials chemistry applications (Brooks, Deng, & Sumerlin, 2018).
Mechanism of Action
Target of Action
The primary target of [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are related compounds, is considerably accelerated at physiological pH . This suggests that the action, efficacy, and stability of this compound may also be influenced by pH and other environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXLOUZOVHAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)







![5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1439833.png)
![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)